molecular formula C9H5N3O2 B1296302 6-nitro-1H-indole-3-carbonitrile CAS No. 4769-99-7

6-nitro-1H-indole-3-carbonitrile

Cat. No. B1296302
CAS RN: 4769-99-7
M. Wt: 187.15 g/mol
InChI Key: ZYNGQQUAXSHFSR-UHFFFAOYSA-N
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Description

6-nitro-1H-indole-3-carbonitrile is a derivative of indole-3-carbonitrile . Indole-3-carbonitrile is used as a synthesis reagent for the preparation of various biologically active indoles .


Synthesis Analysis

1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures .


Molecular Structure Analysis

The molecular structure of this compound is C9H5N3O2 with an average mass of 187.155 Da .


Chemical Reactions Analysis

Indole derivatives are essential entities and could be found in many natural products. They are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules .

Scientific Research Applications

Synthesis Applications

  • Domino One-Pot Synthesis of Pyrans : Sivakumar, Kanchithalaivan, and Kumar (2013) demonstrated a one-pot synthesis method for creating a library of pyran derivatives, including 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles. This method offers significant advantages such as simplicity and high yields, indicating its potential application in synthesizing related compounds (Sivakumar, Kanchithalaivan, & Kumar, 2013).

  • Efficient Synthesis of Spiro‐oxindole Derivatives : Alizadeh and Moafi (2015) described an efficient synthesis method for spiro-oxindole derivatives in water, highlighting the eco-friendly aspect of this synthesis. This method avoids hazardous solvents and catalysts, which is significant in the context of green chemistry (Alizadeh & Moafi, 2015).

  • Multicomponent Synthesis of Indole Derivatives : Sachdeva et al. (2013) developed a catalytic protocol for synthesizing novel spiro and condensed indole derivatives. This method is notable for its simplicity, high yield, and the ability to recycle and reuse the catalysts (Sachdeva et al., 2013).

Analytical and Structural Studies

  • X-ray and Spectroscopic Analysis : Jukić et al. (2010) focused on the structural analysis of a related compound using X-ray and spectroscopic techniques. This research provides insights into the molecular structure and characteristics that can be applied to similar compounds (Jukić et al., 2010).

  • Study of Thermal Isomerization Pathways : Chernyshev et al. (2001) investigated the thermal isomerization of a similar compound, which is important for understanding the stability and reaction pathways of these molecules under various conditions (Chernyshev et al., 2001).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there could be future research directions in exploring the biological activities of 6-nitro-1H-indole-3-carbonitrile and its derivatives.

Biochemical Analysis

Biochemical Properties

6-nitro-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β) and inosine monophosphate dehydrogenase (IMPDH), which are crucial enzymes in cellular metabolism and signaling pathways . These interactions can lead to changes in the phosphorylation status of target proteins, thereby modulating their activity and downstream signaling events.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, these compounds can modulate the expression of genes involved in cell cycle regulation, apoptosis, and stress response, thereby affecting cellular function and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can bind to the active site of GSK-3β, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition can result in the activation of signaling pathways that promote cell survival and proliferation. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression, protein activity, and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and organ damage. Studies have shown that the threshold for toxic effects varies depending on the species, route of administration, and duration of exposure. It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and activity. For instance, indole derivatives, including this compound, can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolites can have different biological activities and may contribute to the overall effects of this compound. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, indole derivatives, including this compound, can be transported across cell membranes by organic anion transporters and organic cation transporters . These transporters facilitate the uptake and efflux of this compound, influencing its localization and accumulation within cells. Additionally, binding proteins, such as albumin, can bind to this compound, affecting its distribution and bioavailability.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Indole derivatives, including this compound, can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression. Additionally, it can be targeted to the mitochondria, influencing mitochondrial function and cellular metabolism.

properties

IUPAC Name

6-nitro-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-4-6-5-11-9-3-7(12(13)14)1-2-8(6)9/h1-3,5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNGQQUAXSHFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300543
Record name 6-nitro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4769-99-7
Record name 6-Nitro-1H-indole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4769-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-nitro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-nitroindole (4.86 g 30 mmol) in DMF (24.3 mL) and CH3CN (243 mL) was added dropwise a solution of ClSO2NCO (5 mL, 57 mmol) in CH3CN (39 mL) at 0° C. After addition, the reaction was allowed to warm to room temperature and stirred for 2 h. The mixture was poured into ice-water, basified with sat. NaHCO3 solution to pH 7-8 and extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4 and concentrated to give 6-nitro-1H-indole-3-carbonitrile (4.6 g, 82%).
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
24.3 mL
Type
solvent
Reaction Step One
Name
Quantity
243 mL
Type
solvent
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 6-nitroindole (16.2 g, 100 mmol) in DMF (60 mL) at 0° C. was added chlorosulfonylisocyanate (10.9 mL, 125.0 mmol). The mixture was then stirred at room temperature overnight, poured into ice-water (1.0 L) and stirred for 3 h. The precipitate was filtered, washed with water and dried in air to provide 3-cyano-6-nitroindole (17.63 g, 94%).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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